REACTION_SMILES
|
[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23].[NH2:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[cH:14][n:15][n:16]3)[cH:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][c:4](-[c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[cH:14][n:15][n:16]3)[cH:5][cH:6][cH:7]1)[C:18]([CH3:17])=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(-c2ccc3nncn3n2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1cccc(-c2ccc3nncn3n2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |